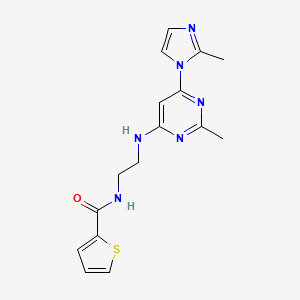![molecular formula C11H23NO4 B2888773 Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate CAS No. 1221341-37-2](/img/structure/B2888773.png)
Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate consists of a central carbon atom double-bonded to an oxygen atom and singly bonded to another oxygen atom. This oxygen is then joined to an alkyl or an aryl group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C11H23NO4), and molecular weight (233.308). Other properties such as melting point, boiling point, and density can be determined through experimental methods .Aplicaciones Científicas De Investigación
Crystal Packing Interactions
Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is involved in the study of crystal packing interactions. For instance, it utilizes N⋯π interaction, two C–H⋯N, and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon in ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Zhang, Wu, & Zhang, 2011). These interactions are crucial for understanding molecular assembly and designing materials with specific properties.
Polymorphism in Pharmaceuticals
This compound is also significant in studying polymorphism in pharmaceuticals. For example, two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized using spectroscopic and diffractometric techniques (Vogt et al., 2013). Understanding polymorphism is critical in drug development for optimizing efficacy and stability.
Corrosion Inhibition
In the field of materials science, derivatives of this compound, like DAME and DAMP, have been studied for their corrosion inhibitive properties in mild steel in HCl solution (Herrag et al., 2010). This research is vital for protecting industrial equipment and infrastructure.
Molecular Spectroscopy
This compound-related compounds are also used in molecular spectroscopy studies. For instance, the molecular spectroscopic methods like infrared, Raman, UV-visible, and fluorescence spectroscopy are applied in the analysis of polymorphic forms of related pharmaceutical compounds (F. Vogt et al., 2013). These techniques are crucial for characterizing the physical and chemical properties of materials.
Atmospheric Degradation Studies
Additionally, derivatives of this compound, like 3-ethoxy-1-propanol, have been studied in atmospheric degradation research. The reaction kinetics and mechanisms with atmospheric oxidants like Cl atoms, OH, and NO3 radicals were studied, providing insights into the environmental impact and degradation pathways of such compounds (Aranda et al., 2021).
Propiedades
IUPAC Name |
ethyl 3-(2,2-diethoxyethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-14-10(13)7-8-12-9-11(15-5-2)16-6-3/h11-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBLCWXQAOICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCCC(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2888690.png)

![tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2888693.png)




![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)
![1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carbonitrile](/img/structure/B2888708.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)


